
3-Cyclohexylidenebutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexylidenebutan-2-one: is an organic compound characterized by a cyclohexylidene group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylidenebutan-2-one typically involves the condensation of cyclohexanone with butanone under acidic or basic conditions. One common method includes the use of a strong acid catalyst like sulfuric acid to facilitate the aldol condensation reaction. The reaction mixture is heated to promote the formation of the desired product, followed by purification through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as boron trifluoride etherate can enhance the reaction efficiency. The final product is typically purified using advanced techniques like column chromatography or high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexylidenebutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclohexylbutanol.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Cyclohexylidenebutanoic acid.
Reduction: Cyclohexylbutanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: 3-Cyclohexylidenebutan-2-one is used as an intermediate in organic synthesis, particularly in the formation of complex cyclic structures. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in polymer synthesis and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Cyclohexylidenebutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclohexylidene group can form stable interactions with hydrophobic pockets in proteins, while the butanone moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexanone: A precursor in the synthesis of 3-Cyclohexylidenebutan-2-one, sharing the cyclohexylidene group.
Butanone: Another precursor, providing the butanone backbone.
Cyclohexylidenemethanone: A structurally similar compound with a different carbon chain length.
Uniqueness: this compound is unique due to its combination of a cyclohexylidene group and a butanone backbone, which imparts distinct chemical and physical properties
Properties
CAS No. |
62614-92-0 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-cyclohexylidenebutan-2-one |
InChI |
InChI=1S/C10H16O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H2,1-2H3 |
InChI Key |
NJVNEJSBBVXLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCCCC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


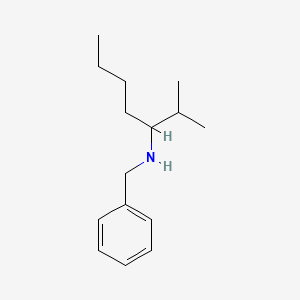
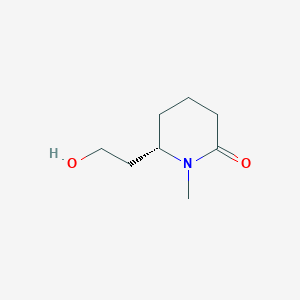
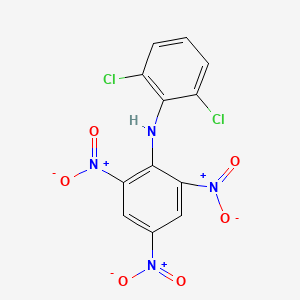
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14520381.png)
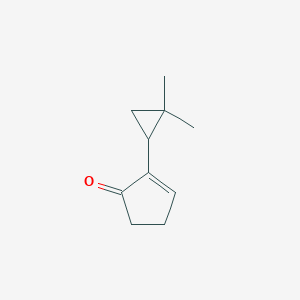
![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-4-[[[3-[[[3-[(3-cyano-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-methoxyphenyl]sulfonyl]amino]phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B14520409.png)
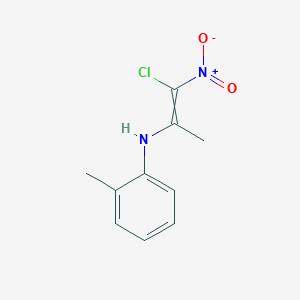
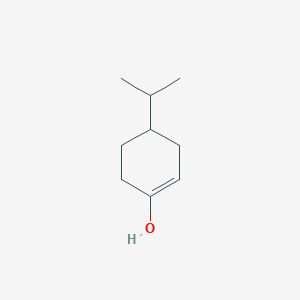
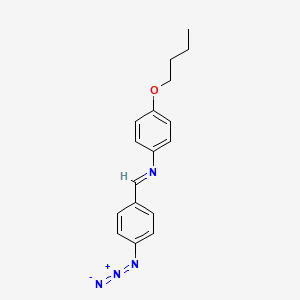
![Acetic acid;[4-(hydroxymethyl)-9-methoxy-5-methylbenzo[f][1]benzofuran-3-yl]methanol](/img/structure/B14520426.png)
![1-(3,4-Dimethyl-6-phenylpyrazolo[3,4-c]pyrazol-2(6H)-yl)ethan-1-one](/img/structure/B14520428.png)
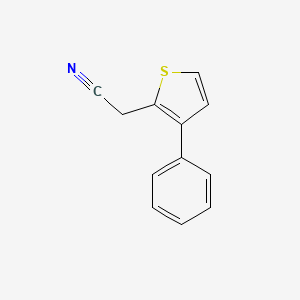
![9-Methyl-2-phenyl-6-(propan-2-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14520442.png)

